molecular formula C19H18NO5P B075370 Naphthol AS-MX phosphate CAS No. 1596-56-1

Naphthol AS-MX phosphate

Cat. No. B075370
CAS RN: 1596-56-1
M. Wt: 371.3 g/mol
InChI Key: IOMLBTHPCVDRHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Naphthol AS-MX phosphate and related naphthol derivatives involves several catalytic and synthetic strategies. For example, chiral iron phosphate complexes have been prepared as catalysts for asymmetric oxidative coupling reactions, applied for the synthesis of enantio-enriched BINOLs, suggesting an oxidative radical-anion coupling mechanism (Narute, Parnes, Toste, & Pappo, 2016). Similarly, Rh(III)-catalyzed C-H activation of sulfoxonium ylides has been used for the direct and efficient synthesis of 1-naphthols (Xu, Yang, Zhou, Kong, & Li, 2017).

Molecular Structure Analysis

The molecular structure of Naphthol AS-MX phosphate and its derivatives is characterized by the presence of a naphthol moiety and a phosphate group. The structural analysis often focuses on the enantioselective properties and the potential for modifications at specific positions on the naphthol ring. The use of chiral catalysts and the resulting enantioselectivity in the synthesis processes highlight the complexity and versatility of these compounds' molecular structures.

Chemical Reactions and Properties

Naphthol AS-MX phosphate participates in various chemical reactions, including oxidative coupling, C-H activation, and cross-dehydrogenative coupling. These reactions are facilitated by catalysts such as chiral iron phosphate complexes and Rh(III) compounds, leading to the formation of complex naphthol derivatives with high enantioselectivity and efficiency. The reactions demonstrate the chemical reactivity and the ability of naphthol AS-MX phosphate to undergo transformations under different conditions (Narute & Pappo, 2017).

Physical Properties Analysis

The physical properties of Naphthol AS-MX phosphate, such as solubility, fluorescence, and stability, are crucial for its applications in various fields. For instance, the fluorescence of Naphthol AS-MX is readily detectable in dioxane mixtures, demonstrating its potential for testing phosphatase activity in non-aqueous solutions (Kindl, Koschnitzke, Blauwkamp, McCann, & Moorman, 2019).

Scientific Research Applications

  • Enzyme Activity Assays : It is used in sensitive enzymatic assays to measure heat-stable alkaline phosphatase activity in human serum. This application is significant for detecting enzyme levels in smokers and nonsmokers, indicating its potential use in understanding enzyme behavior in different physiological states (Maslow, Muensch, Azama, & Schneider, 1983).

  • Electrophoretic Separation : Naphthol AS-MX phosphate assists in the electrophoretic separation of alkaline phosphatase isoenzymes in human serum and tissue, highlighting its utility in understanding enzyme variations (Demetriou & Beattie, 1971).

  • High-Performance Liquid Chromatography (HPLC) : It is used in HPLC for fluorometric analysis of heat-stable alkaline phosphatase activity in human serum, demonstrating its application in more advanced and sensitive detection methods (Ichinose, Baba, Nakatsuji, & Nishino, 1993).

  • Fluorescence Detection in Non-Aqueous Solutions : Naphthol AS-MX's fluorescence is detectable in non-aqueous solutions like dioxane mixtures, expanding its use to testing phosphatase activity in such environments (Kindl, Koschnitzke, Blauwkamp, McCann, & Moorman, 2019).

  • Cytophotometric Determination : It is integral to quantitative cytochemical methods for alkaline phosphatase activity in cells, such as in leukocytes, enabling the assessment of enzyme activity at the cellular level (Ploeg & Duijn, 1968).

  • Tumor Marker Identification : Naphthol AS-MX phosphate has been used to identify tumor markers, particularly in the context of smoking and its activation, demonstrating its potential in cancer research (Maslow, Muensch, Azama, & Schneider, 1983).

Safety And Hazards

Naphthol AS-MX phosphate may cause respiratory irritation, serious eye irritation, and skin irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas .

Future Directions

Naphthol AS-MX phosphate has been used as a substrate for the histochemical demonstration of alkaline phosphatase activities . It is intended for use in Sigma Procedure 85 for the demonstration of Alkaline Phosphatase, Leukocyte (LAP) .

properties

IUPAC Name

[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NO5P/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24/h3-11H,1-2H3,(H,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMLBTHPCVDRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166696
Record name Naphthol AS-MX phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthol AS-MX phosphate

CAS RN

1596-56-1
Record name N-(2,4-Dimethylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1596-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthol AS-MX phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS-MX phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(phosphonooxy)-N-(2,4-xylyl)naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,440
Citations
ED Kindl, KE Koschnitzke… - Science …, 2019 - digitalcommons.kettering.edu
… Results from the present study demonstrate the feasibility of using naphthol AS-MX phosphate as a substrate for phosphatase activity testing in high percentages of dioxane. …
Number of citations: 1 digitalcommons.kettering.edu
GG Guilbault, A Vaughan - Analytical Letters, 1970 - Taylor & Francis
… and detection of serum alkaline phosphatase using naphthol AS-MX phosphate as substrate. Naphthol AS-MX phosphate is one of a series of phosphate esters which have been …
Number of citations: 12 www.tandfonline.com
J Espada, RW Horobin, JC Stockert - Histochemistry and cell biology, 1997 - Springer
… Fixed cells were treated with a 0.4 mg/ml solution of naphthol AS-MX phosphate (NP; Sigma) in 0.1 M TRIS-HCl, pH 5.2, for 15 min at room temperature, briefly rinsed in 0.1 M TRISHCl, …
Number of citations: 15 link.springer.com
Y Katata - Hiroshima Journal of Medical Sciences, 1965 - europepmc.org
Cytochemical studies on leucocyte alkaline phosphatase by naphthol AS-MX phosphate Fast Blue RR staining method from the pediatric aspects. 2. Differences of leucocyte alkaline …
Number of citations: 2 europepmc.org
MS Burstone, PH Keyes - The American Journal of Pathology, 1957 - ncbi.nlm.nih.gov
… Some sections were stained to demonstrate alkaline phosphatase using an azo-coupling procedure employing a new substrate, Naphthol AS-MX phosphate.3 Blue shades are …
Number of citations: 54 www.ncbi.nlm.nih.gov
M Tomonaga, T Sasaki, M Okuzaki - Nihon Ketsueki Gakkai Zasshi …, 1963 - europepmc.org
… USE OF THE NAPHTHOL AS-MX PHOSPHATE-FAST BLUE RR STAINING METHOD]. - Abstract - Europe PMC … USE OF THE NAPHTHOL AS-MX PHOSPHATE-FAST BLUE RR …
Number of citations: 54 europepmc.org
Y Nakano, T KAWAMOTO, Y TAKANO - Archives of histology and …, 2001 - jstage.jst.go.jp
… Either an azo-dye method or lead-salt method was employed using naphthol AS-MX phosphate … In vitro experiments showed progressive hydrolysis of naphthol AS-MX phosphate by …
Number of citations: 12 www.jstage.jst.go.jp
Y Katata - Hiroshima Journal of Medical Sciences, 1965 - europepmc.org
Cytochemical studies on leucocyte alkaline phosphatase by naphthol AS-MX phosphate Fast Blue RR staining method from the pediatric aspects. 3. Leucocyte alkaline …
Number of citations: 2 europepmc.org
HM Fullmer, CC Link, MJ Baer - Stain Technology, 1964 - Taylor & Francis
… tissues are incubated for 30 min at 37 C in a succinate-tetrazolium salt medium for the demonstration of succinic dehydrogenase, and subsequently in a naphthol AS-MX phosphate and …
Number of citations: 15 www.tandfonline.com
N Ichinose, S Baba, T Nakatsuji, N Nishino - Fresenius' journal of analytical …, 1993 - Springer
… The serum is heat-inactivated at 65C and the residual alkaline phosphatase is allowed to react with Naphthol AS-MX phosphate. After stopping the reaction by acetone, the liberated …
Number of citations: 2 link.springer.com

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